1-Hydroxy-5-methyl-1-phenylhex-4-en-3-one
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Overview
Description
1-Hydroxy-5-methyl-1-phenylhex-4-en-3-one is an organic compound with a unique structure that includes a hydroxy group, a phenyl group, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-5-methyl-1-phenylhex-4-en-3-one can be synthesized through an aldol condensation reaction. This involves the reaction of diacetone alcohol with benzaldehyde in the presence of a base such as calcium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-5-methyl-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: The major product is 1-oxo-5-methyl-1-phenylhex-4-en-3-one.
Reduction: The major product is 1-hydroxy-5-methyl-1-phenylhexan-3-one.
Substitution: Depending on the substituent, products such as 4-bromo-1-hydroxy-5-methyl-1-phenylhex-4-en-3-one can be formed.
Scientific Research Applications
1-Hydroxy-5-methyl-1-phenylhex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxy and enone groups.
Industry: It can be used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Hydroxy-5-methyl-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-5-methyl-1-phenylhex-1-en-3-one: Similar structure but with a different position of the double bond.
1-Hydroxy-5-methyl-1-phenylhex-4-en-2-one: Similar structure but with a different position of the carbonyl group.
1-Hydroxy-5-methyl-1-phenylhex-4-en-3-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
1-Hydroxy-5-methyl-1-phenylhex-4-en-3-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
189224-32-6 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-hydroxy-5-methyl-1-phenylhex-4-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-10(2)8-12(14)9-13(15)11-6-4-3-5-7-11/h3-8,13,15H,9H2,1-2H3 |
InChI Key |
UVXUUKZGISRPHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(C1=CC=CC=C1)O)C |
Origin of Product |
United States |
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